4,4',4''-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline)
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Overview
Description
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) is a complex organic compound featuring a triazole core substituted with three N,N-diethylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of secondary amides and hydrazides under microwave-induced conditions . Another approach uses triflic anhydride activation followed by cyclodehydration .
Industrial Production Methods
For industrial production, an environmentally benign synthesis method has been developed. This involves the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate as a catalyst in a polyethylene glycol medium . This method is not only efficient but also scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in polyethylene glycol.
Reduction: Hydrazine derivatives under mild conditions.
Substitution: Various electrophiles can be used for substitution reactions on the triazole ring.
Major Products
The major products formed from these reactions include substituted triazoles and various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . Additionally, the N,N-diethylaniline groups can participate in electron-donating interactions, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-4H-1,2,4-triazole: Similar triazole core but with different substituents.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Another triazole derivative with a carboxylic acid group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Features an amino group and carbohydrazide moiety.
Uniqueness
4,4’,4’'-(4H-1,2,4-Triazole-3,4,5-triyl)tris(N,N-diethylaniline) is unique due to its three N,N-diethylaniline groups, which provide enhanced electron-donating properties and potential for diverse chemical reactivity . This makes it particularly valuable in applications requiring high reactivity and stability.
Properties
CAS No. |
84742-16-5 |
---|---|
Molecular Formula |
C32H42N6 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
4-[4,5-bis[4-(diethylamino)phenyl]-1,2,4-triazol-3-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C32H42N6/c1-7-35(8-2)27-17-13-25(14-18-27)31-33-34-32(26-15-19-28(20-16-26)36(9-3)10-4)38(31)30-23-21-29(22-24-30)37(11-5)12-6/h13-24H,7-12H2,1-6H3 |
InChI Key |
OYPVHZZLAPZHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)N(CC)CC)C4=CC=C(C=C4)N(CC)CC |
Origin of Product |
United States |
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